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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: N-cyclohexanecarbonylpentadecylamine is a specific chemical structure noted
in PubChem and has been synthesized for biological screening.[1][2][3] However, it is not a
widely studied compound, and its applications in materials science are not documented. This
guide, therefore, explores its potential applications based on a theoretical analysis of its
molecular structure and principles of materials science derived from analogous molecules.

Introduction: A Molecule of Untapped Potential

N-cyclohexanecarbonylpentadecylamine is an amphiphilic molecule characterized by a
bulky, non-polar cyclohexyl head group, a polar amide linker capable of hydrogen bonding, and
a long, hydrophobic pentadecyl (C15) alkyl chain.[1] Its molecular formula is C22H43NO and it
has a molecular weight of 337.6 g/mol .[1] This unique combination of functional groups
suggests a strong propensity for self-assembly, a process where molecules spontaneously
organize into ordered structures.[4] Such behavior is a cornerstone of modern materials
science, enabling the bottom-up fabrication of functional materials.

The structural features of N-cyclohexanecarbonylpentadecylamine—specifically the
interplay between hydrogen bonding from the amide group, van der Waals forces from the long
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alkyl chain, and steric effects from the cyclohexyl ring—position it as a promising candidate for
several advanced material applications. This whitepaper will delineate the predicted
physicochemical properties of this molecule and explore its potential in three key areas: as a
low-molecular-weight organogelator, in surface modification via self-assembled monolayers,
and as a nanocarrier for drug delivery systems.

Predicted Physicochemical Properties

The material properties of a substance are intrinsically linked to its molecular structure. For N-
cyclohexanecarbonylpentadecylamine, we can predict the following key characteristics:

o Amphiphilicity: The molecule possesses a distinct polar amide group and a large non-polar
component (cyclohexyl ring and C15 alkyl chain). This dual nature is the primary driver for
self-assembly in both polar and non-polar environments.

e Strong Intermolecular Forces: The amide linkage is a potent hydrogen bond donor and
acceptor.[5] This, combined with the significant van der Waals interactions afforded by the
long pentadecyl chain, suggests that these molecules can form strong, stable, and ordered
assemblies.

o High Surface Activity: Like other long-chain amphiphiles, the molecule is expected to readily
adsorb at interfaces (e.g., air-water, oil-water), reducing surface tension. The introduction of
an amide group close to the headgroup can enhance adsorption at interfaces and promote
aggregation.[6]

« Steric Influence: The bulky cyclohexyl group will influence the packing geometry of the self-
assembled structures, potentially leading to unique morphologies compared to simple linear-
chain amides.

Potential Application I: Low-Molecular-Weight
Organogelator

Low-molecular-weight organogelators (LMWOGS) are small molecules that can self-assemble
in organic solvents to form three-dimensional fibrillar networks, immobilizing the solvent and
creating a gel. The combination of hydrogen bonding via the amide group and van der Waals
interactions from alkyl chains is a well-established strategy for designing LMWOGs.[5][7]
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Theoretical Mechanism

N-cyclohexanecarbonylpentadecylamine is an ideal candidate for an organogelator. In a
non-polar organic solvent, the molecules would be driven to aggregate primarily through
intermolecular hydrogen bonding between their amide groups, forming one-dimensional chains.
These primary chains would then associate through van der Waals interactions between the
pentadecyl and cyclohexyl groups to form thicker fibers. At a critical concentration, these fibers
would entangle to create a 3D network, entrapping the solvent.

Hypothetical Experimental Protocol: Gelation Test

Objective: To determine the gelation ability of N-cyclohexanecarbonylpentadecylamine in
various organic solvents.

Materials:

N-cyclohexanecarbonylpentadecylamine

A range of organic solvents (e.g., toluene, dodecane, ethyl acetate, paraffin oil)

Sealed glass vials

Heating block or water bath

Vortex mixer

Methodology:

o A weighted amount of N-cyclohexanecarbonylpentadecylamine and a measured volume
of a selected solvent are placed into a sealed glass vial.[7]

e The mixture is heated in a water bath until the solid is fully dissolved, with occasional
vortexing to ensure homogeneity.[7]

e The clear solution is then allowed to cool to room temperature undisturbed.[7]

o Gel formation is confirmed by inverting the vial; if a stable, non-flowing solid phase is
observed, it is considered a gel.[7]
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» The experiment is repeated with decreasing concentrations of the gelator to determine the
Minimum Gelation Concentration (MGC), the lowest concentration at which a stable gel
forms.

o For confirmed gels, the gel-to-sol transition temperature (Tgel) is determined by slowly
heating the vial and noting the temperature at which the gel collapses and begins to flow.

Predicted Quantitative Data

The following table summarizes hypothetical data from the proposed gelation tests.

Minimum Gelation .
Gel Melting Temp.

Solvent Dielectric Constant Conc. (MGC) [% .
(Tgel) [°C]
wiv]
Dodecane 2.0 0.5 75
Toluene 2.4 0.8 68
Liquid Paraffin ~2.2 0.6 82
Ethyl Acetate 6.0 > 5.0 (Insoluble) N/A

Visualization: Organogel Formation
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Caption: Self-assembly of N-cyclohexanecarbonylpentadecylamine into an organogel
network.

Potential Application II: Surface Modification

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form
spontaneously on a solid substrate. They are a powerful tool for precisely controlling the
interfacial properties of materials, such as wettability, adhesion, and biocompatibility. The
amphiphilic nature of N-cyclohexanecarbonylpentadecylamine makes it a candidate for
modifying surfaces.

Theoretical Mechanism

While lacking a traditional headgroup for covalent bonding to substrates like silicon (e.g., a
silane), N-cyclohexanecarbonylpentadecylamine could form a physisorbed monolayer on
hydrophobic surfaces (like graphite or gold) or potentially on hydrophilic surfaces via its amide
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group. The molecules would align with their long alkyl chains oriented away from the surface,
driven by intermolecular van der Waals forces and hydrogen bonding. This would create a
dense, ordered layer, presenting the non-polar cyclohexyl groups outwards, thus significantly
altering the surface energy.

Hypothetical Experimental Protocol: SAM Formation on
Graphite

Obijective: To form a self-assembled monolayer of N-cyclohexanecarbonylpentadecylamine
on a Highly Ordered Pyrolytic Graphite (HOPG) surface and characterize its effect on surface
wettability.

Materials:

» N-cyclohexanecarbonylpentadecylamine
e Chloroform (HPLC grade)

e Freshly cleaved HOPG substrates

o Contact angle goniometer

e Deionized water

Methodology:

A dilute solution (e.g., 1 mM) of N-cyclohexanecarbonylpentadecylamine is prepared in
chloroform.

o An HOPG substrate is freshly cleaved using adhesive tape to expose a pristine, atomically
flat surface.

e The substrate is immersed in the solution for a set period (e.g., 12 hours) at room
temperature to allow for monolayer formation.

o After incubation, the substrate is removed, rinsed thoroughly with pure chloroform to remove
any non-adsorbed molecules, and gently dried under a stream of nitrogen.
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e The static water contact angle of the modified surface is measured using a goniometer and
compared to that of an unmodified HOPG substrate. An increase in contact angle indicates

the formation of a hydrophobic surface layer.

licted C _

Water Contact Surface Energy
Substrate Treatment
Angle (0) [°] [mN/m]
HOPG Unmodified 90.5 45.2
Modified with N-
HOPG cyclohexanecarbonylp  108.2 28.7

entadecylamine

Visualization: Experimental Workflow for Surface
Modification
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Caption: Experimental workflow for surface modification and wettability analysis.

Potential Application lll: Nanocarriers for Drug
Delivery

The amphiphilic structure of N-cyclohexanecarbonylpentadecylamine is conducive to the
formation of micelles in agueous solutions. Micelles are spherical nano-assemblies with a
hydrophobic core and a hydrophilic shell, capable of encapsulating poorly water-soluble drugs,
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thereby enhancing their solubility and bioavailability.[6] Organogels based on amino acid
derivatives have also been explored for sustained drug delivery.[8]

Theoretical Mechanism

In an aqueous environment, the hydrophobic pentadecyl chains and cyclohexyl groups would
aggregate to minimize contact with water, forming the core of a micelle. The polar amide
groups would orient towards the water, forming the micellar corona. This structure creates a
nano-sized pocket ideal for encapsulating hydrophobic drug molecules. The stability and size of
these micelles would depend on the concentration of the amphiphile, temperature, and pH.

Hypothetical Experimental Protocol: Micelle Formation
and Drug Encapsulation

Objective: To determine the critical micelle concentration (CMC) and evaluate the ability of the
micelles to encapsulate a model hydrophobic drug (e.g., curcumin).

Materials:

» N-cyclohexanecarbonylpentadecylamine
e Phosphate-buffered saline (PBS)

e Curcumin

e Dynamic Light Scattering (DLS) instrument
o UV-Vis Spectrophotometer

Methodology:

o CMC Determination: A series of solutions with varying concentrations of N-
cyclohexanecarbonylpentadecylamine in PBS are prepared. The surface tension of each
solution is measured. The CMC is identified as the concentration at which the surface
tension plateaus.

» Micelle Preparation: A solution of the amphiphile in PBS is prepared at a concentration well
above the determined CMC.
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e Drug Loading: An excess amount of curcumin is added to the micellar solution. The mixture
is stirred overnight in the dark to allow for encapsulation.

 Purification: The solution is filtered through a 0.22 um syringe filter to remove non-
encapsulated, precipitated curcumin.

e Characterization:

o The hydrodynamic diameter and size distribution of the curcumin-loaded micelles are
determined using DLS.

o The amount of encapsulated curcumin is quantified using UV-Vis spectrophotometry by
disrupting the micelles with a suitable solvent (e.g., methanol) and measuring the
absorbance at curcumin’'s Amax.

» Encapsulation Efficiency (EE%) is calculated using the formula: (Mass of drug in micelles /
Initial mass of drug) * 100.

licted _

Parameter Value
Critical Micelle Concentration (CMC) 0.05 mM
Micelle Hydrodynamic Diameter (Z-average) 15 nm
Polydispersity Index (PDI) 0.18
Encapsulation Efficiency (EE%) for Curcumin 85%

Visualization: Micellar Drug Encapsulation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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